![molecular formula C18H19ClN2O B5739973 1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine, commonly known as CPAP, is a synthetic compound that belongs to the class of piperazine derivatives. CPAP has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and schizophrenia.
作用機序
The exact mechanism of action of CPAP is not fully understood. However, studies suggest that CPAP acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. CPAP also modulates the activity of the glutamate NMDA receptor, which plays a crucial role in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that CPAP modulates the release of various neurotransmitters, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood and behavior. CPAP also alters the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala, which are implicated in the pathophysiology of various neuropsychiatric disorders.
実験室実験の利点と制限
CPAP has several advantages for lab experiments, including its high potency, selectivity, and specificity. CPAP also has a long half-life, which allows for sustained drug exposure and a more prolonged therapeutic effect. However, CPAP also has some limitations, including its poor water solubility, which can limit its bioavailability and absorption.
将来の方向性
There are several future directions for the research on CPAP. One possible direction is to investigate the potential therapeutic applications of CPAP in other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore the potential use of CPAP in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, future studies could focus on developing novel CPAP analogs with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, CPAP is a promising candidate for the treatment of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia. CPAP has a unique mechanism of action, which involves the modulation of various neurotransmitters and brain regions. Despite its limitations, CPAP has several advantages for lab experiments, and there are several future directions for the research on CPAP. Further studies are needed to fully understand the therapeutic potential of CPAP and to develop novel CPAP analogs with improved properties.
合成法
CPAP can be synthesized by the reaction of 1-(4-chlorophenyl) ethanone with phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields CPAP as a white crystalline powder, which is further purified through recrystallization.
科学的研究の応用
CPAP has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and schizophrenia. Studies have shown that CPAP has anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)14-18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRZBZXLYITLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

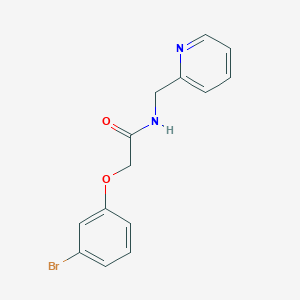
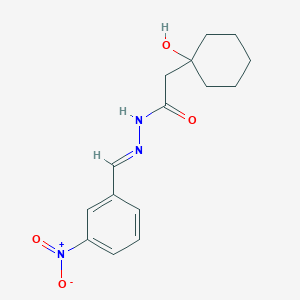
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
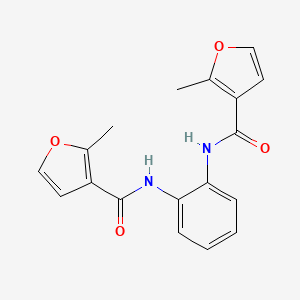


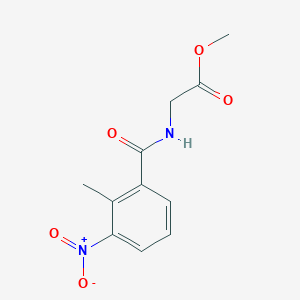
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)

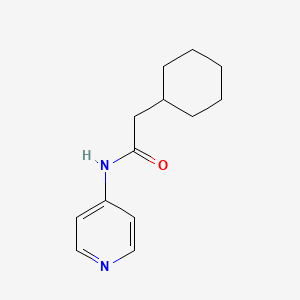
![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)